molecular formula C13H10N4O5S B12724090 5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid CAS No. 84968-81-0

5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid

Cat. No.: B12724090
CAS No.: 84968-81-0
M. Wt: 334.31 g/mol
InChI Key: IWAIQFVXTQHMFX-UHFFFAOYSA-N
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Description

“5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and acetic acid groups, along with a nitrobenzothiazole moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the benzothiazole moiety: This could be achieved through a coupling reaction, possibly using a nitrobenzothiazole derivative.

    Functional group modifications: Hydroxylation, methylation, and acetic acid group introduction might be carried out through standard organic reactions such as oxidation, alkylation, and esterification.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy and methyl groups.

    Reduction: The nitro group could be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions could occur, particularly on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

    Oxidation products: Could include carboxylic acids or ketones.

    Reduction products: Amines or hydroxylamines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Study of reaction mechanisms: Understanding how different functional groups interact.

Biology and Medicine

    Pharmacological research: Potential as a drug candidate due to its unique structure.

    Biological assays: Testing its activity against various biological targets.

Industry

    Material science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Could affect signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3-methyl-1H-pyrazole-4-acetic acid: Lacks the benzothiazole moiety.

    1-(6-Nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid: Lacks the hydroxy and methyl groups.

Uniqueness

    Structural complexity: The combination of functional groups and the benzothiazole ring makes it unique.

    Potential activities: The specific arrangement of functional groups could confer unique biological or chemical properties.

Properties

CAS No.

84968-81-0

Molecular Formula

C13H10N4O5S

Molecular Weight

334.31 g/mol

IUPAC Name

2-[5-methyl-2-(6-nitro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H10N4O5S/c1-6-8(5-11(18)19)12(20)16(15-6)13-14-9-3-2-7(17(21)22)4-10(9)23-13/h2-4,15H,5H2,1H3,(H,18,19)

InChI Key

IWAIQFVXTQHMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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